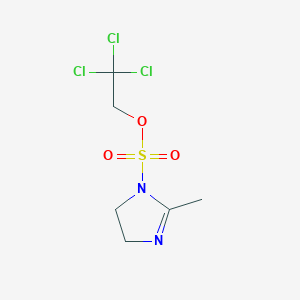
2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trichloroethyl group, a methyl group, and a sulfonate group attached to a dihydroimidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate typically involves the reaction of 2-methyl-4,5-dihydroimidazole with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are 2,2,2-trichloroethanol and the corresponding sulfonic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent for the protection of hydroxyl and amino groups in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for hydroxyl and amino groups.
Bis(2,2,2-trichloroethyl) azodicarboxylate: Employed in the synthesis of substituted cycloalkyl compounds and as an amination reagent.
2,2,2-Trichloroethoxycarbonyl chloride: Commonly used in organic synthesis for the protection of amines.
Uniqueness
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is unique due to the presence of both a trichloroethyl group and a sulfonate group on the dihydroimidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
属性
分子式 |
C6H9Cl3N2O3S |
|---|---|
分子量 |
295.6 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate |
InChI |
InChI=1S/C6H9Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-4H2,1H3 |
InChI 键 |
DCGVJQVYYJDQGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCCN1S(=O)(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)


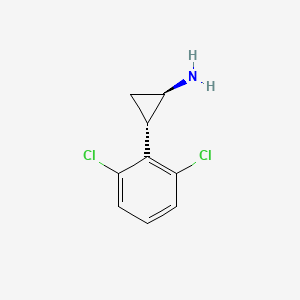
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
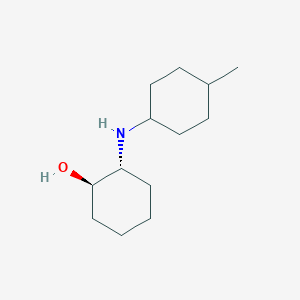
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
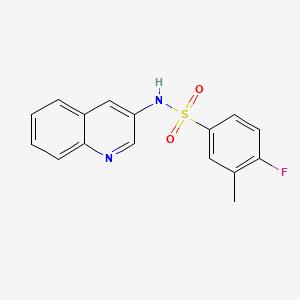
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
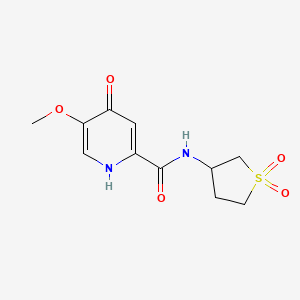
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
